N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromophenyl group, a propyl group, and a thiazole ring, which are attached to a benzamide core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide typically involves the condensation of a carboxylic acid with an amine in the presence of a catalyst. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, can be scaled up using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest possible yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromophenyl group in the compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antiproliferative agent. It has been evaluated for its activity against bacterial and fungal species, as well as its anticancer properties.
Medicine: Due to its biological activity, this compound is being studied for its potential use in the development of new therapeutic agents for treating infections and cancer.
Industry: Benzamide derivatives are used in the pharmaceutical, paper, and plastic industries.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the biosynthesis of bacterial lipids or interfere with other essential cellular processes . In anticancer applications, it may bind to specific receptors or enzymes involved in cell proliferation and survival, thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and exhibits antimicrobial and antiproliferative activities.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Another compound with a bromophenyl group, known for its antimicrobial and antioxidant properties.
Uniqueness
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is unique due to the presence of the propyl group and the specific arrangement of its functional groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-2-6-16-17(13-9-11-15(20)12-10-13)21-19(24-16)22-18(23)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGSXILOEDWQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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